molecular formula C16H14F4N2O2 B6495153 3-(2-fluorophenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea CAS No. 1351587-09-1

3-(2-fluorophenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea

Cat. No. B6495153
CAS RN: 1351587-09-1
M. Wt: 342.29 g/mol
InChI Key: YNUYWPSIULUYQG-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea, also known as 3F2H-FP-U, is a synthetic compound with a wide range of applications in scientific research. It is a urea-based compound with a unique trifluoromethyl group and a fluorinated phenyl ring. This compound has been used in a variety of studies, ranging from its use as an inhibitor of enzymes to its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea is not fully understood. However, it is believed that the trifluoromethyl group of the compound binds to the active site of enzymes, such as cytochrome P450 and cyclooxygenase-2, and inhibits their activity. In addition, the fluorinated phenyl ring is believed to be involved in the binding of metal ions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been studied in detail. However, it has been shown to inhibit the activity of enzymes, such as cytochrome P450 and cyclooxygenase-2, and to bind to metal ions. In addition, it has been studied as a potential drug candidate for the treatment of cancer and has been shown to have anti-tumor effects in animal models.

Advantages and Limitations for Lab Experiments

The use of 3-(2-fluorophenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea in laboratory experiments has several advantages. It is a relatively simple compound to synthesize and is readily available. In addition, it is a potent inhibitor of enzymes and can be used to study the effects of enzyme inhibition. However, the compound is not water-soluble and must be used in organic solvents.

Future Directions

There are a number of potential future directions for 3-(2-fluorophenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea. It could be further studied as a potential drug candidate for the treatment of cancer. In addition, it could be studied as an inhibitor of other enzymes, such as proteases and kinases. It could also be studied as a potential ligand for the detection of other metal ions. Finally, it could be studied as a potential inhibitor of other biochemical pathways, such as signal transduction pathways.

Synthesis Methods

3-(2-fluorophenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea can be synthesized through a variety of methods. One method involves the reaction of 2-fluorophenyl isocyanate and 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl alcohol in the presence of a catalytic amount of triethylamine. The reaction is carried out at room temperature and the product is isolated by column chromatography. Another method involves the reaction of 2-fluorophenyl isocyanate and 3-trifluoromethyl-2-hydroxy-2-phenylpropyl alcohol in the presence of a catalytic amount of triphenylphosphine. The reaction is carried out at room temperature and the product is isolated by silica gel column chromatography.

Scientific Research Applications

3-(2-fluorophenyl)-1-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea has been used in various scientific research applications. It has been used as an inhibitor of enzymes, such as cytochrome P450 and cyclooxygenase-2. It has also been used as a ligand for the detection of metal ions. In addition, it has been studied as a potential drug candidate for the treatment of cancer.

properties

IUPAC Name

1-(2-fluorophenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F4N2O2/c17-12-8-4-5-9-13(12)22-14(23)21-10-15(24,16(18,19)20)11-6-2-1-3-7-11/h1-9,24H,10H2,(H2,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNUYWPSIULUYQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC=C2F)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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